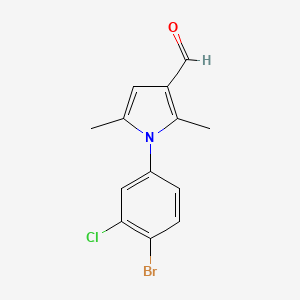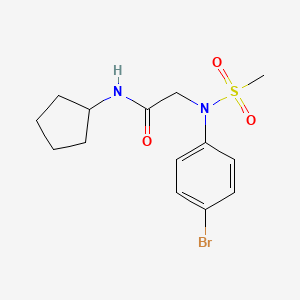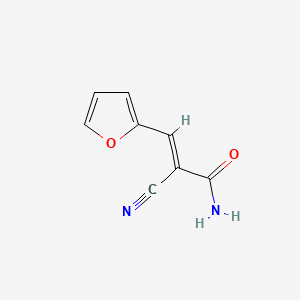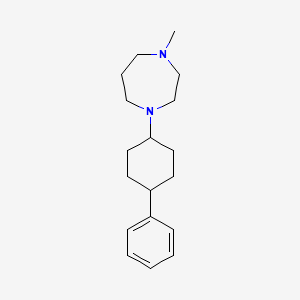![molecular formula C20H14F3NO B5780778 N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMB belongs to the family of carboxamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in organic electronics such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. This compound has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, this compound also has some limitations, such as its low solubility in water and its relatively high cost compared to other carboxamide compounds.
Direcciones Futuras
There are several future directions for the research on N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its applications in materials science, particularly in the development of novel organic semiconductors for organic electronics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Propiedades
IUPAC Name |
4-phenyl-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)17-10-12-18(13-11-17)24-19(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTKBLKSHCWVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)
![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)





![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)